molecular formula C7H4Cl4S B14649726 2,3,4,5-Tetrachlorothioanisole CAS No. 53014-41-8

2,3,4,5-Tetrachlorothioanisole

Cat. No.: B14649726
CAS No.: 53014-41-8
M. Wt: 262.0 g/mol
InChI Key: HCRXWLHWNLFDNE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorothioanisole (CAS RN: 938-86-3) is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄S, characterized by a benzene ring substituted with four chlorine atoms at positions 2, 3, 4, and 5, and a methylthio (-SCH₃) group at position 1. It is structurally analogous to methoxy-containing tetrachloroanisoles but differs in the substitution of oxygen with sulfur. This compound is primarily studied as a metabolite of pesticides such as quintozene, with implications in environmental and toxicological research .

Properties

CAS No.

53014-41-8

Molecular Formula

C7H4Cl4S

Molecular Weight

262.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-methylsulfanylbenzene

InChI

InChI=1S/C7H4Cl4S/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3

InChI Key

HCRXWLHWNLFDNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorothioanisole typically involves the chlorination of thioanisole. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorothioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Less chlorinated thioanisole derivatives.

    Substitution: Compounds with various functional groups replacing chlorine atoms.

Scientific Research Applications

2,3,4,5-Tetrachlorothioanisole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorothioanisole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the chlorine atoms play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Methoxy vs.

Chlorination Patterns :

  • Positional Isomerism : this compound and 2,3,5,6-Tetrachloroanisole differ in chlorine placement, affecting symmetry and intermolecular interactions. For example, the 2,3,5,6 isomer exhibits higher thermal stability as an analytical standard .
  • Degree of Chlorination : Pentachlorothioanisole (5 chlorines) has a higher molecular weight (296.43 vs. 263.98) and greater environmental persistence than tetrachloro derivatives .

Applications :

  • Analytical Standards : Methoxy-substituted tetrachloroanisoles (e.g., 2,3,5,6-Tetrachloroanisole) are widely used in chromatography due to their stability .
  • Metabolic Pathways : Thioanisoles like this compound are identified in animal tissues post-pesticide exposure, highlighting their role in toxicokinetic studies .

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